molecular formula C20H25ClN4O2 B2414675 N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1226450-20-9

N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2414675
CAS RN: 1226450-20-9
M. Wt: 388.9
InChI Key: KZSNEOMQMYSBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both pyrazine and oxadiazole moieties, which makes it a unique and versatile molecule for various research purposes.

Scientific Research Applications

Chemical Synthesis

These compounds are used in chemical synthesis. For instance, “2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide” is available for purchase for use in chemical synthesis .

Overcoming Fluconazole Resistance

Compounds similar to “N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide” have been used in studies to overcome fluconazole resistance in Candida albicans clinical isolates .

CDK2 Inhibition

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are similar to “N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have been synthesized as novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Biological Activities

Newly synthesized pyrazoline derivatives, similar to “N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have shown various biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Reactivity Parameters

Reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity, and chemical potential have been calculated for compounds similar to "N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide" .

Pesticide Design

Compounds containing a 1,2,4-oxadiazole heterocycle, similar to “N-cycloheptyl-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have been used as pharmacophores to design novel pesticides .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-7-8-17(16(21)11-14)23-18(26)13-27-19-12-15(2)22-20(24-19)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNEOMQMYSBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.